2-(4-methoxyphenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)ethanesulfonamide
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-20-8-4-17(5-9-20)10-15-29(25,26)22-19-6-2-18(3-7-19)16-21(24)23-11-13-28-14-12-23/h2-9,22H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJMSXWIURYYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methoxyphenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)ethanesulfonamide, also known by its IUPAC name, exhibits significant biological activity that has been explored in various research contexts. This compound is characterized by a complex structure that includes a sulfonamide group, which is often associated with diverse pharmacological properties.
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 418.5 g/mol
- CAS Number : 1060323-49-0
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The morpholino moiety is particularly interesting as it can enhance the compound's solubility and facilitate cellular uptake, potentially leading to increased efficacy in therapeutic applications.
Biological Activities
- Antitumor Activity : Preliminary studies have suggested that this compound may exhibit antitumor properties. Research indicates that compounds with similar structures often target cancer cell proliferation and induce apoptosis. For instance, sulfonamides have been shown to inhibit tumor growth in various cancer models by interfering with DNA synthesis and repair mechanisms.
- Antimicrobial Properties : Sulfonamide derivatives are well-known for their antimicrobial activities. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections, similar to traditional antibiotics like sulfanilamide.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Studies on related compounds have demonstrated their ability to inhibit enzymes such as carbonic anhydrase and certain kinases, leading to altered cellular metabolism.
Case Study 1: Antitumor Efficacy
In a study examining the effects of various sulfonamide derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in non-small cell lung cancer (NSCLC) models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (NSCLC) | 15 | Induction of apoptosis |
| HCT116 (Colon) | 20 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a notable inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
